Scandium triiodide

Descripción general

Descripción

Scandium triiodide, also known as scandium iodide, is an inorganic compound with the formula ScI3 and is classified as a lanthanide iodide . This salt is a yellowish powder . It is used in metal halide lamps together with similar compounds, such as caesium iodide, because of their ability to maximize emission of UV and to prolong bulb life .

Synthesis Analysis

The purest scandium triiodide is obtained through direct reaction of the elements . The reaction is as follows: 2 Sc + 3 I2 → 2 ScI3 . Alternatively, but less effectively, one can produce anhydrous scandium triiodide by dehydrating ScI3(H2O)6 .Molecular Structure Analysis

Scandium triiodide adopts a structure similar to that of iron trichloride (FeCl3), crystallizing into a rhombohedral lattice . Scandium has a coordination number of 6, while iodine has a coordination number of 3 and is trigonal pyramidal .Chemical Reactions Analysis

The purest scandium triiodide is obtained through direct reaction of the elements . The reaction is as follows: 2 Sc + 3 I2 → 2 ScI3 . Alternatively, but less effectively, one can produce anhydrous scandium triiodide by dehydrating ScI3(H2O)6 .Physical And Chemical Properties Analysis

Scandium triiodide is a yellowish solid with a molar mass of 425.66 . It has a melting point of 920 °C . The thermodynamic properties of scandium triiodide have been added to the IVTANTHERMO software package .Aplicaciones Científicas De Investigación

Metal Halide Lamps

Scandium triiodide is utilized in metal halide lamps due to its ability to maximize ultraviolet (UV) emission. This enhanced UV emission is crucial for initiating photopolymerizations, which are essential in various industrial processes .

Mercury-Free Lighting

In the pursuit of environmentally safer lighting solutions, ScI₃ serves as a filler component in mercury-free metal halide lamps . Its inclusion leads to improved environmental safety during the production, service, and storage of these lamps .

Thermodynamic Research

ScI₃ is integrated into the IVTANTHERMO software package , which is used for calculating thermodynamic functions such as entropy, Gibbs free energies, and enthalpy increments. This data is vital for understanding the thermodynamic properties of scandium trihalides .

Microelectronics

The compound’s unique properties make it of interest in microelectronics , where it can be used in the development of components that require precise thermal and electrical properties .

Space Engineering

In space engineering , ScI₃’s properties can be leveraged for the production of materials that withstand extreme temperatures and radiation levels encountered in space environments .

Analytical Chemistry

ScI₃ plays a role in analytical chemistry , where it is used for the detection and quantification of scandium and other elements in various samples .

Geochemistry

In geochemistry , ScI₃ is used to study the distribution and behavior of scandium in the Earth’s crust, aiding in the exploration of mineral resources .

Advanced Material Synthesis

ScI₃ is employed in the synthesis of advanced materials, including complex oxides and halides, which have applications in cutting-edge technologies .

Safety and Hazards

Direcciones Futuras

Scandium is a transition metal mostly used in a developing technology of solid oxide fuel cells (SOFCs) and Sc-Al alloys . In the year of 2017, scandium entered the list of critical raw materials (CRMs), assessed separately from the rest of rare earth elements (REEs) . Therefore, scandium extraction from alternative resources such as secondary resources located in Europe is of great concern .

Mecanismo De Acción

Target of Action

Scandium triiodide, also known as scandium iodide, is an inorganic compound with the formula ScI3 . It is primarily used in metal halide lamps, where it works together with similar compounds, such as caesium iodide . The primary targets of scandium triiodide are these lamps, where it helps to maximize the emission of UV light and prolong bulb life .

Mode of Action

Scandium triiodide interacts with its targets (metal halide lamps) by contributing to the emission of UV light . It does this by tuning the maximized UV emission to a range that can initiate photopolymerizations . This interaction results in a prolonged bulb life and enhanced UV light emission .

Biochemical Pathways

For instance, the UV light emitted by these lamps can be used to initiate photopolymerizations .

Pharmacokinetics

It’s worth noting that the compound can be produced through the direct reaction of the elements, or less effectively, by dehydrating sci3(h2o)6 .

Result of Action

The primary result of scandium triiodide’s action is the enhanced emission of UV light from metal halide lamps . This increased UV emission can be tuned to a range that can initiate photopolymerizations , which can be useful in various industrial and scientific applications.

Propiedades

IUPAC Name |

scandium(3+);triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIHCQPFSRNMNM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

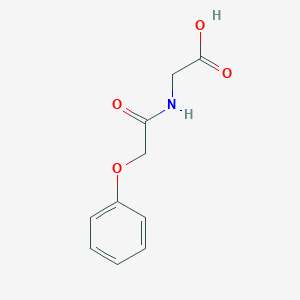

[Sc+3].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932397 | |

| Record name | Scandium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6693 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [MSDSonline] | |

| Record name | Scandium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Scandium triiodide | |

CAS RN |

14474-33-0, 42096-67-3 | |

| Record name | Scandium iodide (ScI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14474-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium triiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042096673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCANDIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVJ18SK04T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)